molecular formula C6H11NO2 B8011721 4,4-Dimethyl-1,3-oxazinan-2-one

4,4-Dimethyl-1,3-oxazinan-2-one

Cat. No.: B8011721
M. Wt: 129.16 g/mol
InChI Key: ISMMYQYOVXWOBH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the family of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4,4-dimethyl substituents adds to the compound’s stability and reactivity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,3-oxazinan-2-one typically involves the cyclization of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the six-membered oxazinanone ring .

Another method involves the use of aminopropanol and propargyl alcohol as substrates, reacting with carbon dioxide in the presence of a novel three-dimensional framework catalyst. This approach offers mild reaction conditions (80°C, 0.1 MPa) and is considered eco-friendly .

Industrial Production Methods

Industrial production of this compound often employs dialkyl carbonates as carbonylating agents. The reaction is facilitated by the presence of a bicyclic nitrogen base, which promotes the formation of cyclic carbamates through a double B Ac 2 mechanism .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazinanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazinanones, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

4,4-Dimethyl-1,3-oxazinan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-oxazinan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 4,4-dimethyl substituents, which stabilize the oxazinanone ring and facilitate its participation in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,3-oxazinan-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the 4,4-dimethyl substituents. This makes it a valuable compound for various chemical, biological, and industrial applications.

Properties

IUPAC Name

4,4-dimethyl-1,3-oxazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYQYOVXWOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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